

# Part 1: Structural-Property Relationships & Spectral Analysis

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## Compound of Interest

**Compound Name:** 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine  
**CAS No.:** 514800-78-3  
**Cat. No.:** B3142920

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The UV-Vis absorption of aminopyrazoles is governed by the position of the amino group relative to the ring nitrogens, the tautomeric state, and the electronic nature of substituents.

## 3-Aminopyrazole vs. 5-Aminopyrazole (Tautomeric Equilibrium)

These two forms are annular tautomers. In unsubstituted or N-unsubstituted derivatives, they exist in a rapid equilibrium.

- **Stability:** Theoretical calculations (DFT/B3LYP) and matrix isolation IR spectroscopy confirm that the 3-aminopyrazole (3-AP) tautomer is thermodynamically more stable than the 5-aminopyrazole (5-AP) form by approximately 10 kJ/mol (Gibbs free energy difference ~9.8 kJ/mol).<sup>[1]</sup>
- **Spectral Consequence:** In solution (MeOH, EtOH), the observed spectrum is primarily that of the 3-amino tautomer unless the 5-position is "locked" via N-alkylation or bulky substitution.

- Absorption Maxima ( ):
  - Core Chromophore: 220–240 nm.
  - Substituted Derivatives: Conjugation with aryl groups (e.g., 1-phenyl-3-aminopyrazole) bathochromically shifts the to 240–260 nm.

## 4-Aminopyrazole (The Unstable Isomer)

The 4-aminopyrazole isomer is electronically distinct. The amino group is para to the C-C bond and meta to the nitrogens, creating a highly electron-rich system prone to oxidation.

- **Stability Warning:** Unlike the 3-isomer, 4-aminopyrazoles are highly susceptible to air oxidation. Pure samples are white/off-white powders but rapidly turn pink or red upon exposure to air, indicating the formation of quinoid-like oxidation products or azo-dimers.
- Absorption Maxima ( ):
  - Core Chromophore: 246–300 nm (broad range due to rapid oxidation/derivatization).
  - Halogenated Derivatives: 4-amino-halogeno-phenylpyrazoles show characteristic transitions in the 246–300 nm range in ethanol.<sup>[2]</sup>
  - Visual Impurity Marker: Appearance of a broad band >400 nm (visible region) is a diagnostic signal of oxidative degradation.

## Substituent Effects (Auxochromes)

- Azo Coupling (Phenylazopyrazoles): Introduction of an azo group ( $-N=N-$ ) creates a "push-pull" system, shifting dramatically into the visible region (330–390 nm for and 420–450 nm for ).
- Nitro Precursors: 4-nitropyrazoles (precursors to 4-amines) typically absorb near 300 nm. The disappearance of this peak and the blue-shift to the amine absorption is a key reaction monitoring tool.

## Part 2: Comparative Data Summary

The following table consolidates experimental values for key aminopyrazole classes.

Compound Class	Core Structure	Solvent	(nm)	(L mol <sup>-1</sup> cm <sup>-1</sup> )	Notes
3-Aminopyrazoles	Unsubstituted / Alkyl	MeOH	220–240	~5,000–8,000	Dominant tautomer; stable.
1-Phenyl-3-aminopyrazole	N-Aryl substituted	EtOH	250–260	~10,000–12,000	Bathochromic shift due to phenyl conjugation.
4-Aminopyrazoles	Halogenated Phenyl	EtOH	246–300	Variable	Highly sensitive to oxidation; "Red" impurity absorbs >400 nm.
Azo-Pyrazoles	Phenylazopyrazole	CH <sub>3</sub> CN	330–360	14,000–20,000	Strong transition; Photoswitchable.
Naphthyl-Pyridyl-Pyrazole	Bi-chromophore (NPP)	MeOH	274, 302	~14,000	302 nm peak attributed to pyridine-pyrazole conjugation.
4-Nitropyrazole	Precursor	MeOH	~290–310	~8,000	Used to monitor reduction to 4-amino (peak disappears).

## Part 3: Experimental Protocol (Senior Scientist Level)

Objective: Accurate UV-Vis characterization of oxidation-prone 4-aminopyrazoles.

### 1. Sample Preparation (Inert Atmosphere):

- Solvent: Use HPLC-grade Methanol (MeOH) or Acetonitrile (CH<sub>3</sub>CN). Critical: Solvents must be degassed (sparged with Argon/Nitrogen for 15 mins) to minimize dissolved oxygen.
- Weighing: For 4-aminopyrazole derivatives, weigh the solid rapidly or inside a glovebox if the compound is known to be highly labile.
- Concentration: Prepare a stock solution of ~1.0 mM. Perform serial dilutions to reach ~10–50 μM (target Absorbance 0.5 – 1.0 AU).

### 2. Measurement:

- Baseline: Run a blank scan with the exact same degassed solvent batch.
- Scan Parameters: 200 nm – 800 nm.
- Speed: Scan immediately after dilution.
- Validation:
  - Pass: Single, sharp peaks in UV (220-300 nm). Solution is clear/colorless.
  - Fail: Presence of shoulders or broad bands >350 nm (yellow/red tint). This indicates oxidation.[\[3\]](#)

### 3. Extinction Coefficient (

) Determination:

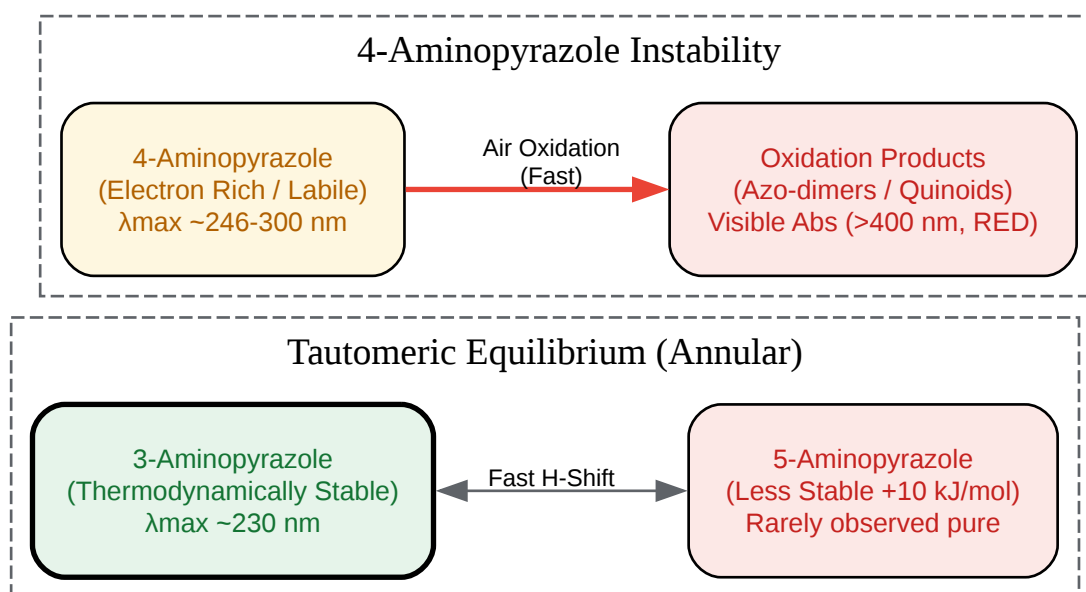
- Prepare 5 concentrations (e.g., 10, 20, 30, 40, 50 μM).
- Plot Absorbance vs. Concentration.[\[4\]](#)

- The slope =  
(path length, usually 1 cm). Linearity (  
) confirms Beer-Lambert law compliance and lack of aggregation.

## Part 4: Visualizations

### Diagram 1: Tautomeric Equilibrium & Electronic Effects

This diagram illustrates the stability preference and the oxidation risk for 4-aminopyrazoles.

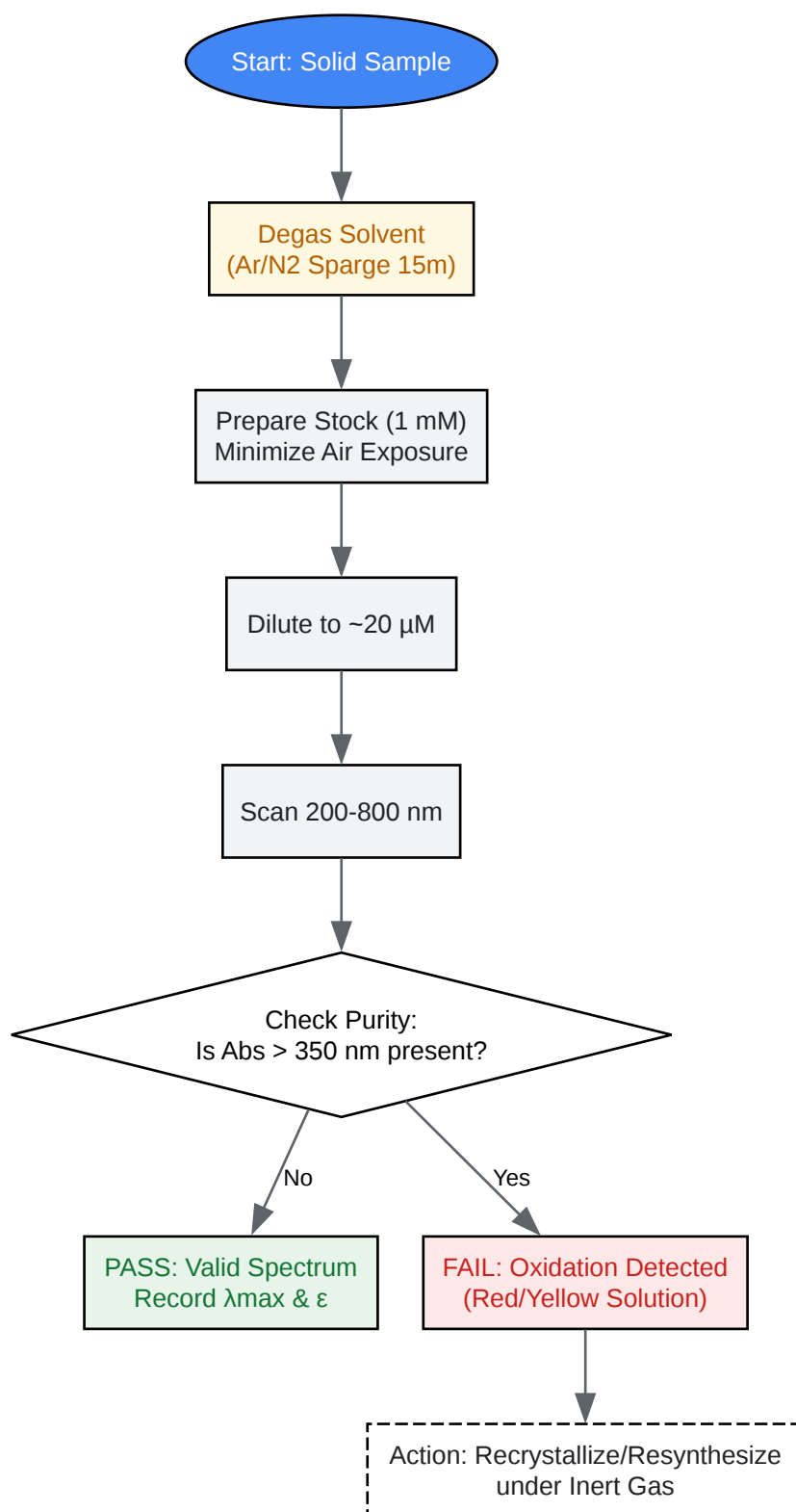


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Caption: Left: The 3-amino tautomer is energetically favored. Right: 4-aminopyrazoles are prone to oxidation, leading to bathochromic shifts (reddening).

### Diagram 2: UV-Vis Characterization Workflow

A self-validating workflow for ensuring data integrity.



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Caption: Operational workflow for characterizing aminopyrazoles. The "Check Purity" step is critical for 4-amino derivatives.

## References

- Structure and IR Spectra of 3(5)-Aminopyrazoles: Comparison of tautomeric stability via matrix isolation spectroscopy and DFT calculations. Source:
- Substituent Effects in Phenylazopyrazoles: Analysis of UV-Vis shifts in azo-derivatives. Source:
- Synthesis and Spectral Characterization of Halogenoaminopyrazoles: Data on 4-aminopyrazole derivatives in ethanol. Source:
- Solvatochromism of Pyrazole Dyes: Detailed study on molar absorptivity and solvent effects. Source:
- 4-Aminopyrazole Handling: Discussion on the oxidation sensitivity of 4-aminopyrazoles. Source:

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## Sources

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